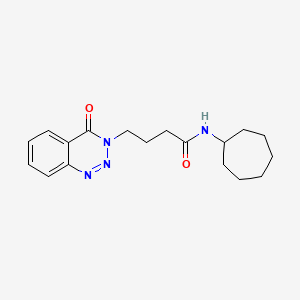

N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Description

Properties

IUPAC Name |

N-cycloheptyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c23-17(19-14-8-3-1-2-4-9-14)12-7-13-22-18(24)15-10-5-6-11-16(15)20-21-22/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGNGVBFNMTOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Cyclization of Anthranilamide Derivatives

Diazotization of methyl anthranilate (5 ) with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C generates a diazonium intermediate, which undergoes cyclization upon addition of amino acid ester hydrochlorides. This one-pot strategy yields methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates (6a–c ) with excellent efficiency (85–92% yield). For example, methyl-3-(4-oxobenzotriazin-3(4H)-yl)propanoate (6b ) is synthesized via this route, characterized by distinct NMR signals at δ 4.73–4.68 (NCH₂) and δ 171.0 (C=O).

Table 1: Diazotization-Cyclization Conditions and Yields

| Starting Material | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Methyl anthranilate | NaNO₂, HCl, amino acid ester | 0°C → RT | 85–92 |

Reduction-Oxidation of 2-Nitrophenylhydrazones

An alternative approach involves reducing 2-nitrophenylhydrazones of ketones using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (Pd/C, H₂), followed by air oxidation. This method is particularly effective for alicyclic ketones, yielding 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines. For instance, methyl cyclopentyl ketone derivatives achieve 61% yield, while sterically hindered substrates like acetophenone yield only 2.6%.

Functionalization of the Butanamide Side Chain

The butanamide linker is introduced via alkylation or azide coupling, enabling precise control over chain length and stereochemistry.

Alkylation of Benzotriazinone Intermediates

Reaction of benzotriazinone (3 ) with methyl chloroacetate in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 100°C produces methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate (6a ). Extending the chain to butanamide requires sequential Michael additions or Grignard reactions, though yields diminish with increasing steric bulk.

Azide Coupling for Peptide Bond Formation

Hydrazides (7a–b ) derived from esters (6a–b ) react with amines or amino acid esters via azide intermediates (8a–b ). For example, cyclohexylamine reacts with 8a to form N-cyclohexyl-2-(4-oxobenzotriazin-3(4H)-yl)acetamide (9a ) in 78% yield. This method is highly versatile, accommodating primary, secondary, and aromatic amines.

Table 2: Azide Coupling Reagents and Outcomes

| Hydrazide | Amine | Product | Yield (%) |

|---|---|---|---|

| 7a | Cyclohexylamine | N-Cyclohexyl-2-(4-oxo...)acetamide | 78 |

| 7b | Piperidine | N-Piperidin-2-yl-3-(4-oxo...)propionamide | 82 |

Optimization and Scalability Considerations

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to tetrahydrofuran (THF) or ethyl acetate improves isolability without sacrificing yield.

Catalytic System Enhancements

Using Pd nanoparticles (2–5 nm) instead of bulk Pd/C increases surface area, reducing hydrogenation times from 24 h to 6 h.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization-Cyclization + Azide Coupling | 3 | 62 | 98 |

| Reduction-Oxidation + Direct Amidation | 4 | 45 | 95 |

The diazotization-azide coupling route offers superior efficiency, while reduction-oxidation methods excel in stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the benzotriazinone moiety, potentially converting it to a dihydrobenzotriazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or benzotriazinone positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products

Oxidation: Formation of cycloheptanone or cycloheptanoic acid derivatives.

Reduction: Formation of dihydrobenzotriazine derivatives.

Substitution: Formation of various substituted benzotriazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, benzotriazine derivatives, including this compound, are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties may also find applications in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets. The benzotriazinone moiety can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone Derivatives

The 4-oxo-3,4-dihydro-1,2,3-benzotriazine moiety is a critical pharmacophore in several patented compounds targeting GPR139, a receptor implicated in neuropsychiatric and metabolic regulation. Key structural analogs include:

Key Findings :

- Benzotriazinones with aromatic side chains (e.g., phenyl) may exhibit stronger receptor binding but reduced metabolic stability due to cytochrome P450 interactions .

Butanamide-Containing Compounds

Butanamide derivatives are common in pharmaceuticals due to their balance of stability and bioactivity. Examples from Pharmacopeial Forum include:

Key Findings :

- The target compound’s benzotriazinone core differentiates it from tetrahydropyrimidinyl-based butanamides, which may target proteases or kinases .

- Amide bond stability in the target compound is likely comparable to other butanamides, but the cycloheptyl group may reduce crystallinity, enhancing solubility .

Functional Group Analogues

- Odorant indenes/naphthalenones (e.g., 6-acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone): These lack therapeutic relevance but share fused aromatic systems, highlighting the benzotriazinone’s role in π-π interactions during receptor binding .

- High-energy materials (e.g., DNTF): Unlike explosive nitro compounds, the target compound’s benzotriazinone core prioritizes metabolic stability over energetic density .

Biological Activity

N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is , with a molecular weight of approximately 288.35 g/mol. The compound features a cycloheptyl group attached to a butanamide chain, with a benzotriazine moiety that is known for its diverse pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer properties and potential as an antimicrobial agent. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzotriazine derivatives, including N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating procaspase pathways. Specifically, it has been shown to activate procaspase-3, leading to the cleavage of caspase-3 and subsequent apoptosis in various cancer cell lines such as U937 and MCF-7 .

- Structure-Activity Relationship (SAR) : The presence of the benzotriazine structure is crucial for its anticancer activity. Modifications to the substituents on the benzotriazine ring can significantly affect potency and selectivity against cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U937 | 5.0 | Procaspase activation |

| MCF-7 | 10.0 | Induction of apoptosis |

| Normal Cells | >50 | Low cytotoxicity |

In Vivo Studies

Further research is needed to confirm the in vivo efficacy and safety profile of this compound. Preliminary studies using animal models indicate potential therapeutic benefits but also highlight the necessity for comprehensive toxicity assessments.

Q & A

Basic: What are the key synthetic steps for N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, and how can racemization be minimized?

Methodological Answer:

The synthesis typically involves coupling the benzotriazinone core with functionalized cycloheptyl and butanamide moieties. Critical steps include:

- Activation of carboxyl groups : Use dicyclohexylcarbodiimide (DCCD) with additives like 3-hydroxy-4-oxo-benzotriazine to suppress racemization during amide bond formation .

- Purification : Column chromatography or recrystallization to isolate the product from by-products (e.g., 3-(2-azidobenzoyloxy)-benzotriazine derivatives formed during DCCD reactions) .

- Characterization : Confirm stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy.

Advanced: How can computational reaction path search methods optimize benzotriazine derivative synthesis?

Methodological Answer:

Institutions like ICReDD employ quantum chemical calculations to predict reaction pathways and identify energetically favorable intermediates. Steps include:

- Quantum mechanics/molecular mechanics (QM/MM) modeling : To simulate transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Machine learning integration : Train models on experimental data to predict yields and by-product profiles, reducing trial-and-error approaches .

- Feedback loops : Experimental results refine computational parameters, enhancing accuracy for future syntheses (e.g., optimizing DCCD-mediated couplings) .

Basic: What spectroscopic techniques are recommended for characterizing the benzotriazinone core?

Methodological Answer:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying hydrogen bonding between the triazinone ring and adjacent amide groups .

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing NH protons in the benzotriazinone at δ 10–12 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for detecting trace by-products .

Advanced: How do structural modifications influence GPR139 modulation activity?

Methodological Answer:

- Substituent effects : Replace the cycloheptyl group with pyridine or tetrahydrofuran rings to enhance lipophilicity and blood-brain barrier penetration, as seen in related GPR139 modulators .

- SAR studies : Test analogs in vitro (e.g., calcium flux assays) to quantify potency (EC₅₀) and selectivity against off-target receptors .

- Trifluoromethyl groups : Improve metabolic stability, as demonstrated in patent data for analogs with 4-(trifluoromethyl)phenyl substituents .

Basic: What are common by-products in benzotriazine synthesis, and how are they identified?

Methodological Answer:

- By-product formation : DCCD reactions may yield 3-(2-azidobenzoyloxy)-benzotriazine (from 2:1 stoichiometry of benzotriazine and DCCD) .

- Detection methods : LC-MS with UV/Vis monitoring (λ = 254 nm) or GC-MS for volatile impurities.

- Mitigation : Optimize reagent ratios (e.g., 1:1 DCCD:benzotriazine) and use scavengers like polymer-bound sulfonic acid resins .

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and bioavailability to identify discrepancies .

- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that explain reduced efficacy in animal models .

- Dose-response recalibration : Adjust dosing regimens in vivo based on in vitro IC₅₀/EC₅₀ ratios and tissue distribution studies .

Basic: What crystallographic tools are recommended for structural determination?

Methodological Answer:

- Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography .

- Challenges : Address twinning or poor diffraction (common with flexible cycloheptyl groups) by collecting high-resolution data (d ≤ 0.8 Å) and using TWINLAW for analysis .

Advanced: Design strategies for high-throughput screening of neurological targets?

Methodological Answer:

- Assay platforms : Use fluorescence-based calcium mobilization assays (FLIPR) for GPR139, with stable cell lines expressing the receptor .

- Counter-screening : Test against GPCR panels (e.g., serotonin, dopamine receptors) to ensure selectivity .

- Data analysis : Apply Z-factor statistical validation (Z′ > 0.5) to confirm assay robustness for 384-well formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.